1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound consists of a benzene ring fused to a seven-membered azepine ring, creating the characteristic benzazepine skeleton that defines this class of heterocyclic compounds. According to International Union of Pure and Applied Chemistry nomenclature principles, the systematic name reflects the fused ring system where the prefix "benzo" indicates the presence of a benzene ring fused to the heterocyclic azepine ring. The numbering system follows established rules for fused heterocyclic systems, beginning from the atom immediately adjacent to the fusion point and proceeding to give the lowest possible numbers to heteroatoms.
The tetrahydro designation in the compound name indicates that four hydrogen atoms have been added to the azepine ring, resulting in partial saturation of the seven-membered ring system. The phenyl substituent is positioned at the 1-position of the benzazepine framework, creating a tertiary amine center that significantly influences the compound's three-dimensional structure and electronic properties. Research data from PubChem demonstrates that the compound maintains the core benzazepine structure while incorporating the phenyl group through a nitrogen-carbon bond formation.
The structural formula C16H17N encompasses sixteen carbon atoms, seventeen hydrogen atoms, and one nitrogen atom, distributed across the fused ring system and the phenyl substituent. Computational studies indicate that the seven-membered azepine ring adopts a non-planar conformation due to the instability associated with planar arrangements in medium-sized rings. The presence of the phenyl group introduces additional conformational complexity through potential rotational barriers around the nitrogen-phenyl bond.
Table 1: Fundamental Molecular Properties of this compound
Comparative Analysis of Tautomeric Forms
Benzazepine systems exhibit characteristic tautomeric behavior due to the presence of nitrogen in the seven-membered ring and the potential for hydrogen migration between different positions. Analysis of azepine tautomerism reveals that four primary tautomeric forms are theoretically possible for the parent azepine system: 1H-azepine, 2H-azepine, 3H-azepine, and 4H-azepine. However, the specific case of this compound presents a more constrained tautomeric landscape due to the partial saturation of the azepine ring and the substitution pattern.
The 1H-3-benzazepine designation indicates that the nitrogen atom is located at position 3 of the seven-membered ring, with the hydrogen formally associated with position 1. Comparative studies of benzazepine tautomers demonstrate that the 3H-3-benzazepine form represents an alternative tautomeric arrangement where the hydrogen is positioned at the nitrogen center. Research findings suggest that the stability of different tautomeric forms depends on electronic factors, steric considerations, and the specific substitution pattern present in the molecule.
The tetrahydro nature of this particular benzazepine derivative significantly reduces the tautomeric possibilities compared to the fully unsaturated parent system. The presence of the phenyl substituent at the nitrogen position creates a quaternary substitution pattern that effectively locks the nitrogen in its current oxidation state and prevents certain types of tautomeric rearrangements. Computational analysis indicates that the 1H-3-benzazepine tautomer represents the most stable form under standard conditions for this specific substitution pattern.
Table 2: Tautomeric Forms in Benzazepine Systems
| Tautomeric Form | Hydrogen Position | Relative Stability | Occurrence in 1-Phenyl Derivative |
|---|---|---|---|
| 1H-benzazepine | Position 1 | Moderate | Not applicable (N-substituted) |
| 2H-benzazepine | Position 2 | Low | Not applicable (tetrahydro) |
| 3H-benzazepine | Position 3 (nitrogen) | High | Potential minor form |
| 1H-3-benzazepine | Position 1, N at 3 | High | Predominant form |
Stereochemical Considerations in Benzazepine Systems
The stereochemical analysis of this compound reveals important three-dimensional structural features that influence its chemical and biological properties. The seven-membered azepine ring adopts a non-planar conformation, typically existing in chair or boat conformations similar to cycloheptane derivatives. Research indicates that the preferred conformation balances angle strain, torsional strain, and non-bonded interactions across the ring system.
The substitution of the nitrogen atom with a phenyl group introduces a stereogenic center when considering the overall molecular geometry, although the compound itself may not exhibit traditional optical activity due to rapid nitrogen inversion. Comparative studies with related benzazepine derivatives, such as the hydroxylated analogs found in dopamine receptor research, demonstrate that stereochemical configuration significantly impacts biological activity. The (S)-enantiomer of related compounds often exhibits different pharmacological profiles compared to the (R)-enantiomer, highlighting the importance of stereochemical considerations in benzazepine design.
Conformational analysis reveals that the phenyl ring can adopt various rotational orientations relative to the benzazepine framework, creating multiple low-energy conformers. The energy barriers associated with phenyl rotation depend on steric interactions with the benzazepine system and electronic effects from the nitrogen lone pair. Nuclear magnetic resonance studies of similar benzazepine derivatives suggest that rotation about the nitrogen-phenyl bond occurs readily at room temperature, indicating relatively low rotational barriers.
The fused ring system creates additional stereochemical complexity through the junction between the benzene ring and the seven-membered azepine ring. This fusion constrains certain conformational degrees of freedom while introducing ring strain that influences the overall molecular geometry. Crystallographic studies of related benzazepine structures indicate that the fusion geometry typically results in a slight deviation from planarity in the benzene ring due to the constraints imposed by the seven-membered ring attachment.
Table 3: Stereochemical Parameters in this compound
| Stereochemical Feature | Description | Impact on Structure |
|---|---|---|
| Azepine Ring Conformation | Non-planar chair/boat forms | Reduces angle strain |
| Nitrogen Inversion | Rapid pyramidal inversion | Dynamic stereochemistry |
| Phenyl Rotation | Multiple rotational conformers | Conformational flexibility |
| Ring Fusion Geometry | Constrained benzene-azepine junction | Introduces ring strain |
| Tetrahydro Saturation | Partial saturation of azepine ring | Reduces conformational options |
Properties
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-2-6-13(7-3-1)16-12-17-11-10-14-8-4-5-9-15(14)16/h1-9,16-17H,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXPXLPUVFBQGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivativeRelated compounds have been found to interact with d1 dopamine receptors.
Mode of Action
Structurally related compounds have been found to block g protein-coupled inwardly rectifying potassium (girk) channels. The halide atom in these compounds is critical for this blocking action.
Biochemical Analysis
Biochemical Properties
1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with dopamine receptors, where it acts as an agonist or antagonist depending on the specific receptor subtype. This compound has been shown to interact with D1-like dopamine receptors, enhancing excitatory postsynaptic currents (EPSCs) in certain neuronal populations. Additionally, it can inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, which are involved in regulating neuronal excitability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase the amplitude of EPSCs in pyramidal neurons, indicating its role in modulating synaptic transmission. Furthermore, it can affect the expression of immediate-early genes such as c-fos, which are involved in neuronal plasticity and response to stimuli. These effects highlight the compound’s potential impact on cognitive and behavioral functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, particularly the D1-like receptors, and modulates their activity. This binding leads to the activation or inhibition of downstream signaling pathways, including those involving cyclic AMP (cAMP) and protein kinase A (PKA). Additionally, the compound’s ability to inhibit GIRK channels suggests a role in modulating ion channel activity and neuronal excitability. These molecular interactions contribute to the compound’s overall pharmacological profile.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its efficacy may diminish due to metabolic degradation. Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in gene expression and cellular metabolism, indicating potential long-term therapeutic or adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function and reducing symptoms of neurological disorders. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by enzymes such as cytochrome P450 oxidases. The compound’s metabolites can have varying degrees of activity and may contribute to its overall pharmacological effects. Additionally, the compound can influence metabolic flux and metabolite levels in target tissues, further modulating its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by organic cation transporters and localized to specific subcellular compartments. The distribution of the compound within tissues can influence its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane, where it interacts with membrane-bound receptors and ion channels. Additionally, its presence in the cytoplasm and nucleus can influence intracellular signaling pathways and gene expression.
Biological Activity
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS No. 20390-68-5) is a bicyclic compound with significant biological activity, particularly in relation to dopamine receptor interactions. This compound and its derivatives have been studied for their potential therapeutic applications in neuropharmacology and cardiovascular medicine. This article reviews the biological activity of this compound, focusing on its interaction with dopamine receptors, pharmacological effects, and relevant case studies.
- Molecular Formula : C16H17N
- Molecular Weight : 223.31 g/mol
- Structural Characteristics : The compound features a benzazepine core structure that contributes to its pharmacological properties.
Pharmacological Profile
This compound has been primarily studied for its affinity towards dopamine receptors, particularly the D1 subtype. The following sections detail its biological activities:
Dopamine Receptor Affinity
Research indicates that derivatives of this compound exhibit high affinity for D1 dopamine receptors. For instance:
- D1 Receptor Agonist Activity : Compounds like 7,8-dihydroxy derivatives show significant agonist activity at the D1 receptor site .
- Selectivity and Potency : Studies have shown that modifications at the 6 and 8 positions of the benzazepine structure can enhance selectivity and potency towards D1 receptors .
Cardiovascular Effects
The compound has also been investigated for its cardiovascular effects:
- Renal Vasodilator Activity : It has been noted to stimulate peripheral dopamine receptors, leading to increased renal blood flow and hypotensive effects . Such properties suggest potential utility in treating hypertension.
In Vivo Studies
In vivo studies have demonstrated the effects of this compound in animal models:
- Dopaminergic Activity : In anesthetized dogs, the compound was shown to increase renal blood flow significantly .
- Behavioral Studies : Various derivatives have been tested for their impact on locomotor activity in mice, indicating a correlation between receptor affinity and behavioral outcomes .
Structure-Activity Relationship (SAR)
Studies have explored the SAR of benzazepines to determine how structural modifications affect biological activity:
- Electrostatic Interactions : The presence of the phenyl group significantly influences interactions with dopamine receptors through electrostatic forces .
- Comparative Analysis : Derivatives with hydroxy groups at specific positions exhibited enhanced receptor binding compared to unsubstituted analogs .
Data Summary
Scientific Research Applications
Pharmacological Applications
1. Dopaminergic Activity
1-Phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine derivatives exhibit notable dopaminergic activity, making them candidates for treating various neurological disorders. Research indicates that these compounds can act as either agonists or antagonists at dopamine receptors, particularly the D1 and D2 subtypes. This dual action is valuable in managing conditions like Parkinson's disease and schizophrenia .
2. Cardiovascular Applications
The compound has been studied for its cardiovascular effects. Certain derivatives have shown potential as peripheral dopaminergic agents, which can improve renal blood flow and reduce hypertension. For instance, compounds with hydroxyl substitutions at specific positions have demonstrated vasodilatory effects .
Case Study 1: Dopamine Receptor Interaction
A study investigated the interaction of substituted 1-phenyl-2,3,4,5-tetrahydro-1H-benzazepines with dopamine receptors. The findings suggested that the electrostatic interactions between the phenyl ring and receptor sites significantly influence binding affinity and receptor activation. This insight is crucial for designing new therapeutic agents targeting dopamine-related disorders .
Case Study 2: Cardiovascular Effects
In another study focusing on renal vasodilator activity, a derivative of 1-phenyl-2,3,4,5-tetrahydro-1H-benzazepine was tested for its efficacy in improving renal perfusion in hypertensive models. Results indicated that specific modifications to the benzazepine structure enhanced its pharmacodynamic properties, suggesting a pathway for developing new antihypertensive medications .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Receptor | Effect |
|---|---|---|---|
| 7-chloro-8-hydroxy derivative | Agonist | D1 receptor | Increased dopamine release |
| 7,8-dihydroxy derivative | Antagonist | D2 receptor | Decreased receptor activation |
| Hydroxy-substituted variant | Peripheral vasodilator | Dopaminergic pathways | Improved renal blood flow |
Comparison with Similar Compounds
Structural Variations and Pharmacological Profiles
The pharmacological activity of benzazepine derivatives is highly dependent on substituent positions (e.g., 3, 7, and 8) and functional groups. Key structural analogs include:
Key Observations :
- Agonist vs. Antagonist Activity : The presence of hydroxyl groups at positions 7 and 8 (e.g., SKF-38393) correlates with partial D1 agonism, while chloro and methyl groups at these positions (e.g., SCH-23390) confer antagonism .
- Selectivity : Substitution at position 3 dramatically alters receptor selectivity. For instance, SB-414796’s 3-(4-phenylcyclohexyl) group shifts activity from D1 to D3 receptors .
- Therapeutic Applications : Lorcaserin, a 1-methyl-8-chloro derivative, targets 5-HT2C receptors for obesity treatment, demonstrating the scaffold’s versatility beyond dopamine receptors .
Binding Kinetics and Mechanism
- D1 Agonists (SKF-81297, CI-APB) : These compounds enhance cAMP production via D1 receptor activation but differ in efficacy. SKF-81297 shows higher intrinsic activity (90% of dopamine’s effect) compared to SKF-38393 (50%) .
- D1 Antagonists (SCH-23390) : SCH-23390’s 3-methyl group stabilizes a receptor conformation that inhibits Gαs coupling, reducing cAMP synthesis .
- GluN2B Antagonists : Derivatives like 3-(4-phenylbutyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-1,7-diol exhibit NMDA receptor antagonism, highlighting off-target effects in structurally related compounds .
Pharmacokinetic Properties
- Radioligands : [11C]SCH23390 and [11C]NNC-112 (a benzazepine analog) are PET tracers with high blood-brain barrier penetration but distinct metabolic stability. [11C]SCH23390 has a shorter half-life in plasma (t1/2 = 15 min) compared to [11C]NNC-112 (t1/2 = 30 min) .
- Metabolic Stability : SB-414796 demonstrates excellent oral bioavailability in rats due to its sulfonyl group, which reduces first-pass metabolism .
Preparation Methods
Reaction Conditions and Yields
-
Cyclization Step : Conducted in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere.
-
Yields : 14.7–38.7% for 2a–f , with halogenated derivatives (2b–f ) exhibiting lower yields due to steric and electronic effects.
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Byproducts : Reduced compounds 7a–f (18.4–49.3%) result from competing hydrogenation pathways.
This method offers modularity for introducing substituents on the phenyl ring, though the moderate yields and sensitivity to halogen substituents limit its scalability.
Synthesis via Pummerer-Type Cyclization
A complementary strategy employs Pummerer-type cyclization to construct the benzazepine skeleton. Toda et al. demonstrated that N-(2-arylethyl)-N-(2-phenylsulfinylethyl)formamides (6a–b ) undergo cyclization upon treatment with trifluoroacetic anhydride (TFAA) and BF₃·Et₂O. The reaction proceeds via thionium ion intermediates, which undergo electrophilic aromatic substitution to form the seven-membered ring (7a–b ).
Key Steps and Optimization
Comparative Advantages
-
Versatility : Compatible with diverse aryl groups, though deactivated arenes necessitate Lewis acid additives.
Functionalization via Grignard Addition and Oxidation
Recent advancements focus on functionalizing preformed benzazepine scaffolds. A stereocontrolled approach by Zhang et al. involves Grignard reagent addition to oxa-bridged benzazepines, followed by oxidation. Reaction of oxa-bridged intermediates with methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) yields 2-substituted benzo[b]azepin-5-ols with high diastereoselectivity. Subsequent Dess–Martin oxidation converts these alcohols to 2-substituted benzazepinones in >90% yield.
Methodology Highlights
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Conditions : Mild temperatures (0–25°C) and short reaction times (1–2 h).
-
Applications : Enables introduction of alkyl, aryl, and heteroaryl groups at the C2 position, enhancing structural diversity.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficacy, scope, and limitations of the three primary methods:
| Method | Starting Materials | Key Reagents | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Intramolecular Barbier | Phenacyl bromides, amines | n-BuLi | 14.7–38.7% | Modular substitution | Low yields for halogenated analogs |
| Pummerer Cyclization | Sulfinyl formamides | TFAA, BF₃·Et₂O | 47–80% | High yields for electron-rich arenes | Requires desulfurization steps |
| Grignard Functionalization | Oxa-bridged intermediates | MeMgBr, Dess–Martin reagent | >90% | High diastereoselectivity | Requires preformed benzazepine core |
Q & A
Q. What are the established synthetic pathways for 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions, including cyclization or methano-bridge formation. For example, intermediates like 7-chloro-8-hydroxy-3-methyl derivatives are synthesized via dipeptide coupling or cyclization reactions, as seen in γ-secretase inhibitor development for Alzheimer’s disease . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with Purospher®STAR columns for enantiomeric purity analysis .
Q. How is the structural integrity of polymorphic forms of this compound validated?
Polymorphs, such as those observed in 8-chloro-1-methyl derivatives, are analyzed using X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For instance, Patent Office data highlight distinct melting points and crystalline patterns for polymorphs, which influence bioavailability in CNS drug candidates .
Q. What methodologies are used to assess dopamine D1 receptor binding affinity?
Radioligand binding assays with [³H]-SCH23390 or [¹¹C]SCH23390 are standard. Competitive inhibition experiments measure IC₅₀ values, with SCH23390 (a derivative) showing nanomolar affinity for D1 receptors. Functional assays using SKF38393 (a D1 agonist) further validate receptor activation in hippocampal or intestinal tissue models .
Q. What safety protocols are recommended for handling this compound in vitro?
Safety data sheets (SDS) classify derivatives (e.g., 1-(4-methoxyphenoxy)-3-methyl-substituted analogs) as acute toxicity Category 4 (H302) and irritants (H315/H319). Protocols include using fume hoods, nitrile gloves, and emergency eyewash stations. Waste disposal follows EPA guidelines due to limited environmental impact data .
Advanced Research Questions
Q. How can researchers resolve contradictory functional outcomes in dopamine receptor studies?
Discrepancies may arise from tissue-specific receptor coupling (e.g., intestinal vs. CNS models). For example, SCH23390 inhibits G protein-coupled inwardly rectifying potassium (GIRK) channels in HEK293 cells but not in neurons . Methodological solutions include:
- Using tissue-specific knockout models.
- Quantifying receptor density via PET imaging with [¹¹C]SCH23390 .
- Applying calcium chelators (e.g., BAPTA) to isolate receptor-mediated pathways .
Q. What strategies optimize enantiomer-specific synthesis for GluN2B receptor-targeting derivatives?
Chiral resolution via HPLC with cellulose-based columns separates enantiomers of 2,3,4,5-tetrahydro-1H-3-benzazepine analogs. Radiofluorinated derivatives (e.g., ¹¹C-NR2B-Me) require asymmetric catalysis with palladium or nickel complexes to achieve >95% enantiomeric excess (e.e.), as shown in PET tracer development .
Q. How do polymorphic forms impact pharmacokinetics in preclinical models?
Polymorphs of 8-chloro-1-methyl derivatives exhibit varying solubility and dissolution rates. In vivo studies in rodents show Form I (highly crystalline) has slower absorption but longer half-life than Form II (amorphous). Bioavailability comparisons use LC-MS/MS quantification of plasma samples .
Q. What experimental designs address off-target effects in γ-secretase inhibition studies?
Derivatives like 7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine are tested alongside negative controls (e.g., scrambled peptides) in Aβ40/42 ELISA assays. Cross-reactivity with Notch signaling is assessed via luciferase reporter assays in HEK293T cells .
Q. How can researchers model age-dependent changes in receptor expression using this compound?
Postnatal intestinal motility studies in mice combine SCH23390 with D1/D5 agonists (e.g., SKF38393) to track receptor maturation. qPCR quantifies D1 mRNA levels, while Western blotting (using NR2A/NR2B antibodies) correlates protein expression with functional responses .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., electrophysiology + radioligand binding) and species-specific models .
- Advanced Synthesis : Prioritize microwave-assisted synthesis for time-sensitive intermediates .
- Ethical Compliance : Adhere to OECD guidelines for acute toxicity testing (OECD 423) when extrapolating to in vivo models .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
